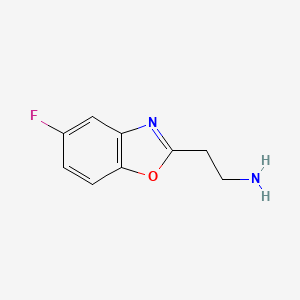

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole" is a thiazole derivative, which is a class of compounds that have garnered interest due to their diverse range of applications, particularly in the field of agriculture as fungicides and in medicine due to their biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various routes, often starting from different initial raw materials. For instance, the synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) involves the preparation of potential fungicides with a focus on structure-activity relationships . Another example is the base-induced cyclization of active methylene isocyanides with methyl dithiocarboxylates, which provides an efficient and general synthesis method for 4,5-disubstituted thiazoles . The synthesis routes are chosen based on factors such as the availability of raw materials, product quality, conversion rates, and cost-effectiveness .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations, which provided insights into the bond lengths, bond angles, and electronic properties of the compound . Similarly, the molecular geometry and vibrational frequencies of 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one were calculated using ab initio Hartree-Fock and DFT methods .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. For instance, the condensation of 3-chloropentane-2,4-dione with thioamides followed by Wittig olefination and nitrile oxide 1,3-dipolar cycloaddition leads to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles . Additionally, the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate results in the synthesis of a thiazolo[3,2-a]pyrimidine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their practical applications. These properties include solubility, melting point, stability, and reactivity, which can be influenced by the substituents on the thiazole ring. For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was analyzed along with its Hirshfeld surface analysis to reveal intermolecular interactions, which are important for understanding the compound's behavior in the solid state . The physical and chemical properties, purification techniques, and application areas of 2-chloro-5-chloromethyl-1,3-thiazole are also well-documented, highlighting its significance as a chemical raw material .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chloromethyl Substituted Heterocycles : 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole can serve as a building block in the synthesis of various chloromethyl-substituted heterocycles. It is involved in reactions leading to the formation of pyrimidin-4-ones, 1,3-thiazines, and 5-chloromethyl-thiazolo[3,2-a]pyrimidin-7-ones (Janietz, Goldmann, & Rudorf, 1988).

Molluscicidal and Antifungal Properties : Certain thiazolo[5,4-d]pyrimidines with structural similarities to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole have been shown to possess molluscicidal properties, potentially useful in controlling the spread of diseases like schistosomiasis (El-bayouki & Basyouni, 1988). Additionally, certain 4-nitroisothiazoles, related to this compound, have demonstrated antifungal activity against a broad spectrum of fungi, hinting at the potential of derivatives of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole in antifungal applications (Albert, O'Brien, & Robins, 1980).

Biological Activity and Applications

Anticancer Potential : Compounds structurally related to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole, like certain thiazole and 1,3,4-thiadiazole derivatives, have been synthesized and evaluated for their anticancer activities. Some of these compounds have demonstrated promising results against specific cancer cell lines, suggesting that derivatives of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole might also hold potential in this area (Gomha et al., 2017).

Antifilarial and Leukemia Cell Growth Inhibition : Thiazole derivatives, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, have shown significant in vivo antifilarial activity and an ability to inhibit leukemia L1210 cell proliferation. These findings point to the potential use of 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole derivatives in the development of antifilarial and anticancer therapies (Kumar et al., 1993).

Biosynthesis of Essential Coenzymes : Derivatives of 1,3-thiazole, which are structurally related to 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole, have been implicated in the biosynthesis of essential coenzymes such as thiamin pyrophosphate. These compounds play critical roles in several biological processes, including ATP production through fermentation, respiration, or photosynthesis (Godoi et al., 2006).

Propriétés

IUPAC Name |

5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNS/c1-3-6-7(4-8)10-5(2)9-6/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCVKUDCWVUDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649256 |

Source

|

| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

CAS RN |

1119449-92-1 |

Source

|

| Record name | 5-(Chloromethyl)-4-ethyl-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292969.png)

![5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292970.png)

![5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1292971.png)

![{2-[(2-Hydroxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B1292975.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(6-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292979.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292985.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)